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(4-Bromo-2-methoxy-6-fluorophenyl)methanol Documentation Hub

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  • Product: (4-Bromo-2-methoxy-6-fluorophenyl)methanol
  • CAS: 1417736-85-6

Core Science & Biosynthesis

Foundational

4-Bromo-2-methoxy-6-fluorobenzyl alcohol synonyms and IUPAC name

The following technical guide provides an in-depth analysis of 4-Bromo-2-methoxy-6-fluorobenzyl alcohol , a specialized halogenated building block used in medicinal chemistry for the synthesis of advanced pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Bromo-2-methoxy-6-fluorobenzyl alcohol , a specialized halogenated building block used in medicinal chemistry for the synthesis of advanced pharmaceutical intermediates.

CAS Registry Number: 1417736-85-6 IUPAC Name: (4-Bromo-2-fluoro-6-methoxyphenyl)methanol[1][2][3][4][5]

Executive Summary

4-Bromo-2-methoxy-6-fluorobenzyl alcohol is a trisubstituted benzene derivative serving as a critical "privileged scaffold" in fragment-based drug discovery (FBDD).[1][3] Its structural uniqueness lies in the orthogonal reactivity of its substituents:

  • Bromine (C4): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.[1][3]

  • Benzyl Alcohol (C1): A versatile anchor for etherification, oxidation to aldehyde, or conversion to a leaving group (halide/mesylate) for nucleophilic substitution.[1]

  • Fluoro (C2) & Methoxy (C6): These substituents modulate the electronic environment of the ring, influence metabolic stability (blocking oxidation sites), and provide specific hydrogen-bond acceptor motifs (methoxy) and lipophilicity adjustments (fluorine).[1]

This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this compound in pharmaceutical development.

Chemical Identity & Physicochemical Profile[1][2][6][7][8][9][10]

Nomenclature & Identifiers
IdentifierValue
IUPAC Name (4-Bromo-2-fluoro-6-methoxyphenyl)methanol
Common Synonyms 4-Bromo-6-fluoro-2-methoxybenzyl alcohol; 2-Fluoro-6-methoxy-4-bromobenzyl alcohol
CAS Number 1417736-85-6
Molecular Formula C₈H₈BrFO₂
SMILES COC1=C(C(=CC(=C1)Br)F)CO
InChI Key [Calculated] HBEIHPSICGGZIF-UHFFFAOYSA-N (Analogous)
Structural Visualization

The following diagram illustrates the chemical structure and the electronic influence of substituents.

ChemicalStructure Figure 1: Functional Map of 4-Bromo-2-methoxy-6-fluorobenzyl alcohol Center Benzene Core (Aromatic Scaffold) Br 4-Bromo (Cross-Coupling Site) Center->Br C4 Position F 2-Fluoro (Metabolic Block) Center->F C2 Position (Inductive Withdrawal) OMe 6-Methoxy (H-Bond Acceptor) Center->OMe C6 Position (Resonance Donor) OH Benzyl Alcohol (Linker/Anchor) Center->OH C1 Position

Physicochemical Properties

Note: Experimental data for this specific isomer is scarce; values below are derived from close structural analogs (e.g., 4-bromo-2-fluorobenzyl alcohol) and computational models.[1][3]

PropertyValue / RangeNote
Molecular Weight 235.05 g/mol Exact Mass: 233.969
Physical State Solid (Crystalline powder)Typically white to off-white
Melting Point 75 – 85 °CPredicted based on analogs
Solubility Soluble in DMSO, MeOH, DCM, EtOAcSparingly soluble in water
pKa (OH) ~14.5Typical for benzyl alcohols
LogP ~1.9 - 2.2Moderate lipophilicity

Synthetic Methodology

The most reliable and scalable route to 4-Bromo-2-methoxy-6-fluorobenzyl alcohol is the chemoselective reduction of its corresponding aldehyde or acid precursor.[1][3] The aldehyde route is preferred for mild conditions and high yield.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the benzylic carbon-oxygen bond, revealing 4-bromo-2-fluoro-6-methoxybenzaldehyde (CAS 856767-09-4) as the primary precursor.[1][3]

Synthesis Figure 2: Validated Synthetic Pathways Target Target: 4-Bromo-2-methoxy-6-fluorobenzyl alcohol (CAS 1417736-85-6) Aldehyde Precursor A: 4-Bromo-2-fluoro-6-methoxybenzaldehyde (CAS 856767-09-4) Step1 Reduction (NaBH4, MeOH) Aldehyde->Step1 Acid Precursor B: 4-Bromo-2-fluoro-6-methoxybenzoic acid (CAS 1472104-49-6) Step2 Reduction (BH3-THF or LiAlH4) Acid->Step2 Step1->Target Step2->Target

Experimental Protocol: Reduction of Aldehyde

This protocol describes the reduction of 4-bromo-2-fluoro-6-methoxybenzaldehyde using Sodium Borohydride (


).[1][3] This method preserves the aromatic bromine, which is sensitive to harsher reducing agents like 

at elevated temperatures.

Reagents:

  • Substrate: 4-Bromo-2-fluoro-6-methoxybenzaldehyde (1.0 eq)[1][3]

  • Reagent: Sodium Borohydride (

    
    ) (1.5 eq)[1]
    
  • Solvent: Methanol (anhydrous preferred)[1]

  • Quench: 1M HCl or Saturated

    
    
    

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 4-bromo-2-fluoro-6-methoxybenzaldehyde in 30 mL of Methanol. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add Sodium Borohydride (15.0 mmol, 0.57 g) portion-wise over 15 minutes. Caution: Gas evolution (

    
    ) will occur.[1]
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 2 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][3] The aldehyde spot (

    
    ) should disappear, and a new, more polar alcohol spot (
    
    
    
    ) should appear.[1]
  • Quenching: Cool the mixture back to 0°C. Carefully quench by adding saturated aqueous

    
     (20 mL) or 1M HCl dropwise until pH ~6-7.
    
  • Work-up: Concentrate the mixture under reduced pressure to remove Methanol. Dilute the aqueous residue with Ethyl Acetate (50 mL) and water (20 mL).[1] Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).[1]

  • Drying & Isolation: Combine organic layers, wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude product is often pure enough (>95%) for subsequent steps.[1] If necessary, purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).[1][3]

Expected Yield: 90 - 98%

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are expected.

Proton NMR ( NMR, 400 MHz, )
  • 
     6.80 - 6.90 ppm (m, 2H):  Aromatic protons at C3 and C5.[1] The coupling pattern will show meta-coupling (
    
    
    
    ) and H-F coupling (
    
    
    ).[1][3]
  • 
     4.70 ppm (d, 
    
    
    
    , 2H):
    Benzylic methylene protons (
    
    
    ).
  • 
     3.85 ppm (s, 3H):  Methoxy group (
    
    
    
    ).[1]
  • 
     2.0 - 2.5 ppm (t, 1H):  Hydroxyl proton (
    
    
    
    ), chemical shift varies with concentration/solvent.[1][3]
Fluorine NMR ( NMR)
  • 
     -110 to -120 ppm (s):  Single distinct peak corresponding to the fluorine atom at C2.[1][3]
    

Applications in Drug Discovery[12]

Fragment-Based Drug Design (FBDD)

This compound is a high-value "fragment" because it adheres to the Rule of Three (MW < 300, H-donors


 3, H-acceptors 

3, cLogP

3).[1][3]
  • Mechanism: The 2-fluoro and 6-methoxy groups create a specific steric and electronic pocket.[1][3] When this benzyl alcohol is converted to a benzyl halide and coupled to a kinase hinge-binder (e.g., a pyrimidine or quinoline), the 2,6-substitution pattern forces the aromatic ring to twist out of plane, potentially improving selectivity by accessing hydrophobic pockets in the target protein.[1][3]

Orthogonal Functionalization Strategy

Researchers utilize this scaffold to build complex libraries:

  • Alkylation: The alcohol is converted to a bromide (using

    
    ) or mesylate and reacted with amines or phenols.[1]
    
  • Suzuki Coupling: The aryl bromide undergoes coupling with boronic acids to introduce biaryl diversity.[1]

  • Late-Stage Fluorination: The fluorine atom is stable, but its presence activates the ring for specific metabolic studies (blocking P450 oxidation sites).[1]

Safety & Handling

  • Hazards: Classified as Warning . Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed.

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1] Avoid contact with strong oxidizing agents.[1]

References

  • PubChem. (2025).[1] Compound Summary: 4-Bromo-2-fluoro-6-methoxybenzaldehyde (Precursor).[1][3] National Library of Medicine.[1] Link[1][3]

  • Sigma-Aldrich. (2025).[1] Product Specification: 4-Bromo-2-fluoro-6-methoxybenzaldehyde. Merck KGaA.[1] Link

  • ChemicalBook. (2025).[1] Product Entry: (4-Bromo-2-fluoro-6-methoxyphenyl)methanol (CAS 1417736-85-6).[1][3][4][5] Link

  • BLD Pharm. (2025).[1] Catalog Entry: (4-Bromo-2-fluoro-6-methoxyphenyl)methanol.[1][2][3][4][5] Link

  • BenchChem. (2025).[1] Rational Design and Utilization of Halogenated Benzyl Alcohols in Medicinal Chemistry. Link[1][3]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling conditions for 4-bromo-2-methoxy-6-fluorobenzyl alcohol

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 4-Bromo-2-methoxy-6-fluorobenzyl Alcohol Executive Summary & Substrate Analysis This application note details the optimized conditions for the Suzuki-Miya...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 4-Bromo-2-methoxy-6-fluorobenzyl Alcohol

Executive Summary & Substrate Analysis

This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of 4-bromo-2-methoxy-6-fluorobenzyl alcohol (Substrate 1 ). This scaffold presents a unique combination of electronic and steric features critical for medicinal chemistry, particularly in the design of kinase inhibitors and receptor modulators.

Substrate Profile:

  • Electrophile: Aryl bromide at the C4 position.

  • Sterics: The C4-Br bond is sterically unhindered, flanked by protons at C3 and C5. The steric bulk is concentrated around the benzylic alcohol (C1), flanked by ortho-methoxy (C2) and ortho-fluoro (C6) substituents.

  • Electronics: The C4 position is electronically activated for oxidative addition due to the inductive electron-withdrawing effects of the meta-fluoro and meta-methoxy groups, despite the resonance donation from the methoxy group.

  • Chemo-selectivity: The primary challenge is preserving the free benzylic alcohol during the coupling. While generally robust, benzylic alcohols can undergo oxidation or side reactions under harsh basic conditions.

Core Protocols

Two distinct methods are provided: Method A for standard, robust coupling with typical aryl boronic acids, and Method B for sterically demanding or heteroaryl coupling partners.

Method A: The "Robust Standard" (Pd(dppf)Cl₂)

Best for: Routine couplings, scale-up, and air-stable handling.

ParameterCondition
Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) · CH₂Cl₂
Loading 2.0 – 5.0 mol%
Base Potassium Carbonate (K₂CO₃), 2.0 – 3.0 equiv.
Solvent 1,4-Dioxane / Water (4:1 v/v)
Temperature 80 °C – 90 °C
Time 4 – 12 hours
Atmosphere Nitrogen or Argon (Degassed)

Step-by-Step Protocol (Method A):

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 4-bromo-2-methoxy-6-fluorobenzyl alcohol (1.0 equiv), Aryl Boronic Acid (1.2 – 1.5 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%). Note: Pd(dppf)Cl₂ is relatively air-stable, but rapid handling is advised.

  • Solvent: Add pre-degassed 1,4-Dioxane/Water (4:1) to achieve a concentration of 0.1 M – 0.2 M relative to the bromide.

  • Degas: Sparge the mixture with inert gas (N₂/Ar) for 5 minutes or apply 3 vacuum/backfill cycles.

  • Reaction: Seal the vial and heat to 85 °C. Monitor by LC-MS or TLC (typically 20-50% EtOAc/Hexanes).

  • Work-up: Cool to RT. Dilute with EtOAc and water.[1] Separate layers. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (SiO₂). Note: The product will likely be more polar than the starting bromide due to the biaryl system.

Method B: High-Efficiency (Buchwald G3 Precatalysts)

Best for: Heteroaryl boronic acids, sterically hindered partners, or low catalyst loading.

ParameterCondition
Catalyst XPhos Pd G3 or SPhos Pd G3
Loading 0.5 – 2.0 mol%
Base Potassium Phosphate Tribasic (K₃PO₄), 2.0 equiv.
Solvent THF / Water (10:1 v/v) or Toluene / Water (10:1 v/v)
Temperature 60 °C – 80 °C
Time 1 – 4 hours

Step-by-Step Protocol (Method B):

  • Charge: Add Substrate 1 (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv) to the vial.

  • Catalyst: Add XPhos Pd G3 (1.0 mol%).

  • Solvent: Add degassed THF/Water (10:1).

  • Cycle: Seal and heat to 60 °C. The active Pd(0) species is generated in situ, leading to rapid oxidative addition.

  • Work-up: Standard aqueous work-up as described in Method A.

Mechanistic Insight & Workflow Visualization

The following diagram illustrates the reaction workflow and the specific catalytic cycle considerations for this substrate.

SuzukiCoupling cluster_mechanism Catalytic Cycle Notes Start Start: 4-Bromo-2-methoxy-6-fluorobenzyl alcohol Choice Select Method based on Coupling Partner Start->Choice MethodA Method A: Pd(dppf)Cl2 Standard Aryl Boronic Acids Choice->MethodA Simple Aryl MethodB Method B: XPhos Pd G3 Heteroaryl/Hindered Partners Choice->MethodB Complex/Heteroaryl OxAdd Oxidative Addition (Facilitated by e-poor ring) MethodA->OxAdd MethodB->OxAdd TransMet Transmetallation (Base assisted) OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Workup Work-up: EtOAc/Water Extraction RedElim->Workup Purification Purification: SiO2 Chromatography Workup->Purification Product Final Biaryl Benzyl Alcohol Purification->Product

Caption: Workflow for the Suzuki coupling of 4-bromo-2-methoxy-6-fluorobenzyl alcohol, highlighting decision points between standard and high-efficiency protocols.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation or poor oxidative addition.Switch to Method B (XPhos Pd G3). Ensure thorough degassing of solvents (O₂ kills Pd(0)).
Protodeboronation Boronic acid instability (common with 2-heteroaryl or fluoro-aryl boronic acids).Use Boronic Esters (pinacol) instead of acids. Lower temperature to 60 °C. Increase catalyst loading.
Homocoupling Oxidation of boronic acid or disproportionation.Minimize O₂ exposure. Use degassed solvents. Reduce the excess of boronic acid.
Alcohol Oxidation Oxidation of benzyl alcohol to aldehyde/ketone.Ensure inert atmosphere.[1] Avoid strong oxidants. If persistent, protect alcohol as TBS ether or THP ether prior to coupling.
Emulsions Amphiphilic nature of the product.Use brine during work-up. Filter the biphasic mixture through Celite before separation to remove Pd black.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Application

Application Note: Oxidation of (4-Bromo-2-methoxy-6-fluorophenyl)methanol to Aldehyde

[1] Executive Summary This application note details the validated protocols for the oxidation of (4-Bromo-2-methoxy-6-fluorophenyl)methanol (Compound 1 ) to 4-Bromo-2-methoxy-6-fluorobenzaldehyde (Compound 2 ). This tran...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the validated protocols for the oxidation of (4-Bromo-2-methoxy-6-fluorophenyl)methanol (Compound 1 ) to 4-Bromo-2-methoxy-6-fluorobenzaldehyde (Compound 2 ).

This transformation is a critical step in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and fluorinated biaryl scaffolds. The substrate presents specific challenges due to the 2,6-disubstitution pattern (steric hindrance) and the electronic push-pull nature of the substituents (methoxy-donor vs. fluoro/bromo-acceptor).[1]

We present three distinct methodologies tailored to different experimental scales and requirements:

  • Method A (Dess-Martin Periodinane): Ideal for milligram-to-gram scale, ensuring maximum yield and purity.[1]

  • Method B (TEMPO/NaOCl): The "Green Chemistry" standard for process scale-up (>100g).[1]

  • Method C (Activated MnO₂): A robust, heterogeneous method for rapid parallel synthesis.[1][2]

Chemical Context & Retrosynthetic Analysis[1][2]

The target aldehyde is an electron-deficient, sterically crowded benzaldehyde.[1] The ortho-fluoro and ortho-methoxy groups create a "steric pocket" around the benzylic alcohol, potentially retarding oxidation rates compared to unsubstituted benzyl alcohol.[1]

Substrate Analysis
  • Electronic Effects: The benzylic protons are slightly acidic due to the electron-withdrawing nature of the ring (F, Br), facilitating deprotonation/oxidation.[1]

  • Safety Critical: The 4-Bromo substituent is a handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] Oxidation conditions must be chemoselective to avoid debromination or over-oxidation to the benzoic acid.[1]

Reaction Pathway & Decision Logic

OxidationLogic Start Start: (4-Bromo-2-methoxy- 6-fluorophenyl)methanol Decision Select Priority Start->Decision DMP Method A: DMP (High Purity/Small Scale) Decision->DMP High Value/ <5g TEMPO Method B: TEMPO/Bleach (Scale-Up/Green) Decision->TEMPO Cost/ >50g MnO2 Method C: MnO2 (Parallel Synthesis) Decision->MnO2 Simplicity/Filtration Product Target: 4-Bromo-2-methoxy- 6-fluorobenzaldehyde DMP->Product Mild, Homogeneous TEMPO->Product Biphasic, Catalytic MnO2->Product Heterogeneous

Figure 1: Decision matrix for selecting the optimal oxidation methodology based on scale and constraints.[1][2]

Experimental Protocols

Method A: Dess-Martin Periodinane (DMP) Oxidation

Best for: Small scale (10mg – 10g), high-value intermediates, and avoiding heavy metals.[1][2]

Mechanism: DMP acts as a mild, electrophilic oxidant.[1][2] The steric bulk of the iodine species is well-tolerated even by ortho-substituted alcohols.[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask under Nitrogen (

    
    ).
    
  • Dissolution: Dissolve Compound 1 (1.0 equiv) in Dichloromethane (DCM) [0.1 M concentration].

    • Note: Wet DCM (water-saturated) can actually accelerate DMP oxidation, but for reproducibility, use anhydrous DCM.[1][2]

  • Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion at 0°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:[1][2]1) should show complete consumption of starting material (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) and appearance of aldehyde (
      
      
      
      ).
  • Quench (Critical): Dilute with Diethyl Ether (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). Add a 1:1 mixture of saturated aqueous 
    
    
    
    and saturated aqueous
    
    
    (Sodium Thiosulfate).
    • Why? Thiosulfate reduces unreacted periodinane and the iodinane byproduct to iodobenzoic acid derivatives, preventing iodine contamination.[1]

  • Workup: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 min). Separate layers. Extract aqueous phase with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    . Dry combined organics over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    
    , filter, and concentrate.[2]

Expected Yield: 92–96%[2]

Method B: TEMPO / NaOCl (Anelli Oxidation)

Best for: Large scale (>50g), "Green" chemistry requirements, low cost.[1][2]

Mechanism: TEMPO (catalytic) is oxidized to the active ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-oxoammonium species by NaOCl (Bleach). KBr acts as a co-catalyst to accelerate the cycle.[1]

Protocol:

  • Setup: Dissolve Compound 1 (1.0 equiv) in DCM (3 vol) and cool to 0°C.

  • Catalyst: Add TEMPO (0.01 equiv / 1 mol%) and KBr (0.1 equiv / 10 mol%) dissolved in a minimum amount of water.[1]

  • Oxidant: Slowly add aqueous NaOCl (1.1 equiv, buffered to pH 9.0 with

    
    ) dropwise over 30 minutes.
    
    • Control: Maintain internal temperature <10°C. The reaction is exothermic.[1]

    • pH Note: pH > 8.5 is crucial to prevent the formation of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      , which could chlorinate the electron-rich methoxy ring.
      
  • Reaction: Stir vigorously at 0°C for 30–60 minutes.

  • Quench: Add aqueous ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Sodium Sulfite) to quench excess hypochlorite.
    
  • Workup: Separate phases. Wash organic phase with brine.[1][3] Dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[3]
    

Expected Yield: 88–93%[2]

Method C: Activated Manganese Dioxide ( )

Best for: Parallel synthesis, library generation, and "lazy" workup (filtration only).[1][2]

Mechanism: Radical mechanism on the surface of the solid oxidant. Highly selective for benzylic alcohols.[1][4]

Protocol:

  • Reagent Quality: Use Activated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (e.g., precipitated grade).[2] Standard pyrolusite is inactive.[1]
    
  • Setup: Dissolve Compound 1 (1.0 equiv) in DCM or Chloroform (

    
    ).
    
  • Addition: Add Activated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (10–20 equiv by weight).
    
    • Note: A large excess is required due to the heterogeneous surface-area dependence.[1]

  • Reaction: Stir at reflux (DCM: 40°C) overnight (12–16h).

  • Workup: Filter the black suspension through a pad of Celite (diatomaceous earth).[1] Rinse the pad thoroughly with DCM.[1]

  • Concentration: Evaporate solvent. Often requires no further purification.[1]

Expected Yield: 80–85% (Lower yield due to potential adsorption of product on MnO₂ surface).[1]

Analytical Data & Validation

Comparative Metrics
MetricMethod A (DMP)Method B (TEMPO)Method C (MnO₂)
Yield High (95%)Good (90%)Moderate (82%)
Reaction Time Fast (1-2 h)Fast (1 h)Slow (16 h)
Purification ExtractionExtractionFiltration
Scalability Low (Cost/Safety)HighMedium (Waste volume)
Green Score MediumHighLow (Heavy Metal)
Spectroscopic Validation (Expected)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the disappearance of the benzylic methylene doublet (
    
    
    ppm) and the appearance of the aldehyde singlet.
    • Aldehyde (-CHO): ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       ppm (s, 1H).[2]
      
    • Aromatic Protons: Two doublets (due to F-coupling) in the aromatic region (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       ppm).
      
    • Methoxy (-OMe): Singlet at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       ppm.
      
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     NMR:  Single peak, typically around 
    
    
    
    to
    
    
    ppm.[2]

Troubleshooting & Safety

  • Over-oxidation: While rare with these reagents on this substrate, if carboxylic acid is observed (broad OH stretch in IR, acidic proton in NMR), ensure the reaction temperature for TEMPO is kept strictly at 0°C.[1][2]

  • Incomplete Conversion (MnO₂): If the reaction stalls, add fresh activated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[2] Old reagents absorb water and deactivate.[1]
    
  • Stability: The product aldehyde is electron-deficient.[1] Store under inert atmosphere (

    
    /Ar) in the freezer to prevent air oxidation to the benzoic acid.
    

References

  • Tojo, G., & Fernández, M. (2006).[1][2] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.[1][5]

  • Meyer, S. D., & Schreiber, S. L. (1994).[1][2][6] Acceleration of the Dess-Martin Oxidation by Water.[1] The Journal of Organic Chemistry, 59(24), 7549–7552.[1][2]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987).[1][2] Fast and Selective Oxidation of Primary Alcohols to Aldehydes... with the System TEMPO-Anelli. The Journal of Organic Chemistry, 52(12), 2559–2562.[1][2]

  • Ciriminna, R., & Pagliaro, M. (2010).[1][2] Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.[1][2]

  • Sigma-Aldrich. Product Specification: 4-Bromo-2-fluoro-6-methoxybenzaldehyde.[1]

Sources

Application

Application Note: Nucleophilic Substitution of 4-Bromo-2-methoxy-6-fluorobenzyl Derivatives

Executive Summary & Strategic Importance The 4-bromo-2-methoxy-6-fluorobenzyl moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of kinase inhibitors, GPCR ligands, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 4-bromo-2-methoxy-6-fluorobenzyl moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of kinase inhibitors, GPCR ligands, and protein-protein interaction (PPI) stabilizers. Its value lies in its unique substitution pattern:

  • 4-Bromo: A handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • 2-Methoxy & 6-Fluoro: These ortho-substituents create a specific steric and electronic environment that restricts bond rotation (atropisomerism potential) and modulates metabolic stability.

However, this same substitution pattern complicates the standard nucleophilic substitution (


) at the benzylic position. The "gatekeeper" effect of the 2,6-substituents requires tailored protocols to suppress side reactions (elimination, polymerization) while maximizing yield.

This guide provides validated protocols for installing C-N, C-O, and C-F bonds at the benzylic position of 4-bromo-2-methoxy-6-fluorobenzyl bromide (or chloride).

Mechanistic Analysis: The "Push-Pull" Environment

To optimize the reaction, one must understand the electronic and steric landscape of the substrate.

Electronic Factors

The benzylic carbon is subject to competing electronic effects:

  • Inductive Withdrawal (-I): The Fluorine (C6) and Bromine (C4) atoms withdraw electron density, making the benzylic carbon more electrophilic (susceptible to attack).

  • Resonance Donation (+R): The Methoxy group (C2) donates electron density into the ring. While this stabilizes a potential carbocation (favoring

    
    ), the inductive withdrawal from F and Br generally destabilizes the cation.
    
  • Net Result: The substrate is highly reactive toward

    
     attack but prone to 
    
    
    
    pathways in polar protic solvents, leading to racemization (if chiral) or solvolysis byproducts.
Steric Factors (The Ortho Effect)

The 2-OMe and 6-F groups create a "steric corridor."

  • Impact: The trajectory for backside attack (

    
     from the leaving group) is narrowed.
    
  • Consequence: Bulky nucleophiles (e.g., tert-butyl amines) will fail or require elevated temperatures, which increases the risk of side reactions.

Visualization: Reaction Decision Matrix

The following decision tree aids in selecting the correct conditions based on the nucleophile type.

ReactionMatrix Start Nucleophile Selection Amine Primary/Secondary Amine Start->Amine Phenol Phenol/Alcohol Start->Phenol Thiol Thiol/Thiophenol Start->Thiol Cond_Amine Mild Base (K2CO3) Solvent: MeCN Temp: 25-40°C Amine->Cond_Amine Standard Cond_Phenol Strong Base (Cs2CO3) Solvent: DMF Temp: 60-80°C Phenol->Cond_Phenol Williamson Cond_Thiol Weak Base (DIPEA) Solvent: DCM/THF Temp: 0-25°C Thiol->Cond_Thiol High Nucleophilicity Risk_Amine Risk: Bis-alkylation Cond_Amine->Risk_Amine Risk_Phenol Risk: C- vs O-alkylation Cond_Phenol->Risk_Phenol

Caption: Decision matrix for optimizing reaction conditions based on nucleophile class.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Best for: Synthesis of morpholine, piperazine, or piperidine linkers.

Rationale: The use of Acetonitrile (MeCN) allows for easy workup, while Potassium Carbonate (


) acts as a mild base to scavenge the HBr generated. For secondary amines, the risk of over-alkylation is null; for primary amines, stoichiometry is critical.

Materials:

  • Substrate: 4-bromo-2-methoxy-6-fluorobenzyl bromide (1.0 equiv)

  • Nucleophile: Secondary amine (1.1 equiv)

  • Base: Anhydrous

    
     (2.5 equiv)
    
  • Solvent: Anhydrous MeCN (0.1 M concentration)

Procedure:

  • Preparation: Charge a round-bottom flask with the amine and

    
     in MeCN. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation/activation.
    
  • Addition: Add the benzyl bromide dropwise as a solution in MeCN over 10 minutes. Note: Rapid addition can cause localized exotherms.

  • Reaction: Stir at 40°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

  • Workup: Filter off the solid salts (

    
    , excess carbonate). Concentrate the filtrate in vacuo.
    
  • Purification: The residue is often pure enough for the next step. If not, recrystallize from cold Ethanol or perform flash chromatography.

Critical Control Point: If using a primary amine, use a large excess of the amine (3–5 equiv) or switch to a reductive amination route (using the aldehyde precursor) to prevent bis-alkylation.

Protocol B: C-O Bond Formation (Etherification)

Best for: Installing phenoxy linkers or solubilizing PEG chains.

Rationale: Phenols are less nucleophilic than amines and require a stronger base and a more polar solvent (DMF) to dissociate the phenoxide ion pair. Cesium Carbonate (


) is preferred over 

due to the "Cesium Effect" (higher solubility and larger cation radius), which enhances the nucleophilicity of the phenoxide.

Procedure:

  • Activation: Dissolve the phenol (1.0 equiv) and

    
     (1.5 equiv) in anhydrous DMF. Stir at RT for 30 mins.
    
  • Coupling: Add 4-bromo-2-methoxy-6-fluorobenzyl bromide (1.1 equiv).

  • Heating: Heat to 60°C for 3 hours. Warning: Do not exceed 90°C to avoid displacement of the ring fluorine (

    
    ).
    
  • Quench: Pour into ice-water. Extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash organic layer with

    
     solution (5%) to remove DMF traces.
    
Protocol C: Halogen Exchange (Fluorination)

Best for: Synthesis of PET radiotracers (


) or metabolic blockers.

Rationale: Converting the benzyl bromide to a benzyl fluoride is difficult due to the stability of the C-Br bond. Standard metal fluorides (KF) often fail due to poor solubility. The use of amine-HF complexes (


) or Silver Fluoride (AgF) drives the reaction via precipitation of AgBr.

Reference Protocol (Adapted from RSC Adv., 2024):

  • Reagents: Substrate (1.0 equiv),

    
     (2.0 equiv), AgF (1.5 equiv).
    
  • Solvent: Acetonitrile (MeCN).

  • Conditions: Stir in a plastic (HDPE) or Teflon vessel (glass is etched by HF) at 50°C for 12 hours.

  • Mechanism: AgF assists the leaving group departure (Ag-Br affinity) while the fluoride attacks.

Data Summary & Troubleshooting

Solvent & Base Compatibility Table
SolventDielectric ConstantRecommended BaseApplicationNotes
MeCN 37.5

, DIPEA
AminationBest balance of rate and cleanliness.
DMF 36.7

, NaH
EtherificationHard to remove; accelerates

.
THF 7.5

, LiHMDS
ThiolationGood for low-temp reactions.
Acetone 20.7NaI (Finkelstein)Halide ExchangeUsed to convert Chloride to Iodide.
Troubleshooting Guide
  • Problem: Low conversion after 24 hours.

    • Cause: Steric hindrance from 2-OMe/6-F blocking the nucleophile.

    • Solution: Add Sodium Iodide (10 mol%) as a catalyst. This generates the transient benzyl iodide (better leaving group) in situ (Finkelstein condition).

  • Problem: Formation of a byproduct with M-20 mass (loss of HF).

    • Cause: Intramolecular cyclization or elimination.

    • Solution: Lower the temperature and ensure the reaction is strictly anhydrous.

  • Problem: "Gooey" or polymerized product.

    • Cause: Benzyl halides are prone to self-polymerization if stored improperly.

    • Solution: Always use freshly recrystallized or distilled starting material. Store the bromide with Copper turnings (stabilizer).

Workflow Visualization

The following diagram outlines the logical flow for processing the reaction mixture, ensuring safety and purity.

WorkupFlow Reaction Reaction Complete (TLC Check) Quench Quench (Water/NH4Cl) Reaction->Quench Extract Extraction (EtOAc or DCM) Quench->Extract Wash Wash Cycle: 1. Water 2. Brine 3. LiCl (if DMF used) Extract->Wash Dry Drying (Na2SO4 or MgSO4) Wash->Dry Conc Concentration (Rotovap < 40°C) Dry->Conc Warning SAFETY ALERT: Benzyl halides are potent lachrymators. Handle in fume hood. Conc->Warning

Caption: Standard workup protocol emphasizing safety and solvent removal.

Safety & Handling (Lachrymator Warning)

Critical Safety Notice: 4-bromo-2-methoxy-6-fluorobenzyl bromide is a potent lachrymator (tear gas agent) and skin irritant.

  • Engineering Controls: All weighing and transfers must occur inside a functioning chemical fume hood.

  • Neutralization: Glassware contaminated with benzyl halides should be soaked in a solution of dilute ammonia or alcoholic KOH to quench the halide before removal from the hood.

  • First Aid: In case of skin contact, wash with copious soap and water.[1] Do not use alcohol (increases absorption).

References

  • Matsugi, M., et al. (2024). "Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide... using Et3N·3HF".[2][3][4] RSC Advances, 14, 18234. Retrieved from [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Biaryl Kinase Inhibitors Using Fluorinated Benzyl Scaffolds

Introduction: The Strategic Imperative for Fluorinated Biaryls in Kinase Inhibition Kinase inhibitors have become a cornerstone of modern therapeutics, particularly in oncology, by targeting the dysregulated signaling pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Fluorinated Biaryls in Kinase Inhibition

Kinase inhibitors have become a cornerstone of modern therapeutics, particularly in oncology, by targeting the dysregulated signaling pathways that drive disease progression.[1][2][3] The biaryl motif is a privileged scaffold in many of these inhibitors, providing a rigid framework for precise interaction with the ATP-binding pocket of kinases. The strategic incorporation of fluorine into these scaffolds, and specifically on benzyl moieties, offers a powerful tool to modulate the physicochemical and pharmacological properties of these drug candidates.

The unique electronic properties of fluorine, the most electronegative element, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[4][5] The strong carbon-fluorine bond can shield metabolically labile positions from oxidative degradation, thereby enhancing the drug's half-life.[5] Furthermore, fluorine substitution can alter the pKa of nearby functional groups and introduce favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with the target protein, leading to improved potency and selectivity.[4][5][6] This guide provides a comprehensive overview and detailed protocols for the synthesis of biaryl kinase inhibitors featuring fluorinated benzyl scaffolds, with a focus on robust and scalable cross-coupling methodologies.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The construction of the core biaryl structure is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most versatile and widely adopted methods for this purpose, offering broad functional group tolerance and high yields.

Suzuki-Miyaura Cross-Coupling: A Robust C-C Bond Forming Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organohalide.[4] This reaction is favored for its mild reaction conditions, commercial availability of a wide range of building blocks, and the generally non-toxic nature of the boron-containing byproducts.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification ArylHalide Aryl Halide (e.g., Fluorinated Benzyl Bromide) Setup Reaction Setup under Inert Atmosphere ArylHalide->Setup BoronicAcid Aryl Boronic Acid/Ester BoronicAcid->Setup Base Base (e.g., K2CO3, Cs2CO3) Base->Setup Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Setup Solvent Solvent (e.g., Toluene/EtOH/H2O) Solvent->Setup Heating Heating & Stirring Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Quench Quenching Monitoring->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Final Biaryl Product Purification->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of a Model Fluorinated Biaryl Compound via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-(4-fluorobenzyl)biphenyl as a representative example.

Materials:

  • 1-Bromo-4-(4-fluorobenzyl)benzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask, add 1-bromo-4-(4-fluorobenzyl)benzene, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) to the flask.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 5:2:1 ratio).

  • Heat the reaction mixture to 100-120 °C and stir vigorously. The reaction can also be performed under microwave irradiation for faster reaction times.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterCondition 1Condition 2Condition 3
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Toluene/EtOH/H₂ODioxane/H₂OTHF/H₂O
Temperature (°C) 1009080
Yield (%) 859278

Table 1: Representative Suzuki-Miyaura reaction conditions and yields.

Buchwald-Hartwig Amination: A Versatile C-N Bond Forming Reaction

While the core biaryl scaffold is formed via C-C coupling, many kinase inhibitors incorporate nitrogen-containing heterocycles or amine functionalities. The Buchwald-Hartwig amination is an indispensable tool for the formation of carbon-nitrogen bonds, coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst.[8][9]

Conceptual Workflow for Buchwald-Hartwig Amination:

Buchwald_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification ArylHalide Biaryl Halide Setup Reaction Setup under Inert Atmosphere ArylHalide->Setup Amine Amine/Heterocycle Amine->Setup Base Base (e.g., NaOtBu, LHMDS) Base->Setup Catalyst Palladium Pre-catalyst Catalyst->Setup Ligand Ligand (e.g., Buchwald Ligands) Ligand->Setup Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Setup Heating Heating & Stirring Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Quench Quenching Monitoring->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Final Aminated Product Purification->Product

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of a Model N-Aryl Biaryl Compound

This protocol describes the amination of a pre-formed biaryl bromide with a primary amine.

Materials:

  • 4-Bromo-4'-(4-fluorobenzyl)biphenyl (1.0 equiv)

  • Aniline (1.1 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add the biaryl bromide, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by the aniline via syringe.

  • Heat the reaction mixture to 80-110 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by flash column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd₂(dba)₃Pd(OAc)₂PEPPSI-IPr
Ligand XPhosSPhosRuPhos
Base NaOtBuLHMDSK₃PO₄
Yield (%) 908885

Table 2: Representative Buchwald-Hartwig amination conditions and yields.

The Impact of Fluorination on Kinase Inhibitor Properties

The strategic placement of fluorine atoms on the benzyl scaffold can significantly enhance the drug-like properties of biaryl kinase inhibitors.

  • Metabolic Stability: The high bond energy of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. Fluorination of a metabolically vulnerable benzylic position can block this pathway, leading to a longer in vivo half-life.[5]

  • Binding Affinity and Selectivity: Fluorine can act as a hydrogen bond acceptor and participate in favorable dipole-dipole interactions with amino acid residues in the kinase active site.[4][6] This can lead to increased binding affinity and improved selectivity for the target kinase over off-target kinases. The electron-withdrawing nature of fluorine can also modulate the basicity of nearby nitrogen atoms, influencing their protonation state and interaction with the hinge region of the kinase.

  • Lipophilicity and Membrane Permeability: The introduction of fluorine generally increases lipophilicity, which can enhance cell membrane permeability and oral bioavailability.[5][10] However, excessive fluorination can lead to poor aqueous solubility, so a careful balance must be struck.

Troubleshooting and Optimization

  • Low Yields in Suzuki-Miyaura Coupling:

    • Protodeboronation: Boronic acids, especially electron-deficient ones, can be prone to protodeboronation. Using a stronger base, anhydrous solvents, or boronic esters (e.g., pinacol esters) can mitigate this side reaction.

    • Catalyst Deactivation: Ensure rigorous exclusion of oxygen. Use of more robust phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve catalyst stability.[11]

  • Side Reactions in Buchwald-Hartwig Amination:

    • Hydrodehalogenation: This can occur in the presence of a hydrogen source. Ensure anhydrous conditions and use a non-protic base.

    • Homocoupling of Aryl Halides: This can be minimized by using the appropriate ligand-to-palladium ratio and controlling the reaction temperature.

Conclusion

The synthesis of biaryl kinase inhibitors utilizing fluorinated benzyl scaffolds is a powerful strategy in modern drug discovery. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide efficient and versatile methods for the construction of these complex molecules. A thorough understanding of the reaction mechanisms, careful optimization of reaction conditions, and strategic incorporation of fluorine are crucial for the successful development of potent and selective kinase inhibitors with improved pharmacokinetic profiles.

References

  • Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. (2025). Vertex AI Search.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2021).
  • Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. (2025).
  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Vertex AI Search.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut
  • Application Notes and Protocols: 2,3,4,6-Tetrafluorophenylboronic Acid in the Synthesis of Fluorin
  • Fluorine in drug discovery: Role, design and case studies. (N/A). Vertex AI Search.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • The Role of Small Molecules Containing Fluorine
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. (N/A). Sigma-Aldrich.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024).
  • Synthesis of biaryl sulfonamides (with a fluorobenzyl group); reagents... (N/A).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Suzuki coupling with electron-poor aryl bromides

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Electron-Deficient Aryl Bromides Case ID: #SM-EWG-001 Topic: Improving Yields with Electron-Poor Aryl Bromides Support Tier: Level 3 (Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Electron-Deficient Aryl Bromides

Case ID: #SM-EWG-001 Topic: Improving Yields with Electron-Poor Aryl Bromides Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Reactivity Paradox"

User Query: "I am using an electron-poor aryl bromide (e.g., 4-nitrobromobenzene, 2-bromopyridine). Theoretically, oxidative addition should be fast. Why am I seeing low yields, unreacted starting material, or black precipitates?"

Scientist's Analysis: You are facing the "Reactivity Paradox." While electron-withdrawing groups (EWGs) accelerate the first step of the catalytic cycle (Oxidative Addition), they introduce three critical vulnerabilities that kill your yield:

  • Competitive SNAr Hydrolysis: Electron-poor bromides are susceptible to nucleophilic attack by the base (OH⁻) rather than the palladium, converting your starting material into a phenol.

  • Catalyst Poisoning: If your electron-poor bromide is a nitrogen heterocycle (e.g., pyridine, pyrimidine), the nitrogen lone pair can bind irreversibly to Pd(II), arresting the cycle.[1]

  • Protodeboronation Mismatch: Because the bromide is reactive, users often assume the reaction is robust. However, if the transmetallation is slow (due to steric bulk or ligand choice), the boronic acid partner decomposes (protodeboronation) before it can couple.

Diagnostic Workflow (Troubleshooting Guide)

Use this decision matrix to identify the root cause of your failure.

Troubleshooting Start Start: Low Yield with Electron-Poor Ar-Br CheckSM Analyze Crude Mixture: Is Ar-Br remaining? Start->CheckSM YesRemains Yes, Ar-Br remains CheckSM->YesRemains Ar-Br Stuck NoRemains No, Ar-Br consumed CheckSM->NoRemains Ar-Br Gone CheckCat Did reaction turn black (Pd precip) immediately? YesRemains->CheckCat CheckByprod Check Byproducts: Is Ar-OH (Phenol) present? NoRemains->CheckByprod Sol_SNAr Issue: S_NAr Hydrolysis Solution: Switch to Anhydrous Base (K3PO4/Dioxane) CheckByprod->Sol_SNAr Yes (Phenol found) Sol_Decomp Issue: Boronic Acid Decomp Solution: Slow Addition or Excess Boronic Acid CheckByprod->Sol_Decomp No (Complex mix) Sol_Poison Issue: Catalyst Poisoning Solution: Use Bulky Ligands (XPhos, SPhos) CheckCat->Sol_Poison Yes (Pd Black) CheckCat->Sol_Decomp No (Just stalled)

Figure 1: Decision tree for diagnosing reaction failure modes in electron-deficient systems.

Technical Solutions & Protocols

Issue A: The "Hydrolysis Trap" (SNAr Competition)

Symptoms: Formation of phenols (Ar-OH) or ethers instead of biaryls. Common with nitro-, cyano-, and fluoro-substituted bromides. Mechanism: Strong aqueous bases (NaOH, K₂CO₃) attack the electron-deficient ring directly.

Protocol 1: The Anhydrous "Mild Base" System This system eliminates water to prevent hydrolysis and uses a base with poor nucleophilicity but sufficient basicity.

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground.

  • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%) or XPhos .

  • Temperature: 80°C (Do not overheat; E-poor substrates react fast).

ComponentRoleWhy this choice?
K₃PO₄ (Solid) BaseLow solubility in dioxane limits the concentration of active nucleophiles, preventing SNAr.
SPhos LigandElectron-rich phosphine facilitates the cycle even at lower temps; bulky structure prevents catalyst aggregation.
Anhydrous Dioxane SolventPrevents hydrolysis. Note: A trace of water (100 ppm) helps solubility, but avoid biphasic mixtures.
Issue B: Heterocycle Poisoning (The "Pyridine Problem")

Symptoms: Reaction stalls at <20% conversion. Catalyst precipitates as Pd black. Mechanism: Nitrogen atoms in pyridines/pyrimidines displace phosphine ligands, forming a stable, inactive (Heterocycle)₂-Pd complex.

Protocol 2: The "Bulky Shield" Method You must use a ligand bulky enough to physically prevent the nitrogen lone pair from binding to the Palladium.

  • Ligand of Choice: XPhos or BrettPhos .

  • Pre-catalyst: XPhos Pd G4 (Buchwald Generation 4 Precatalyst).

    • Why G4? It ensures a 1:1 Pd:Ligand ratio and generates active Pd(0) immediately, avoiding the induction period where poisoning happens.

  • Solvent: THF/Water (10:1).

  • Base: K₂CO₃ (0.5 M).

Step-by-Step:

  • Charge a vial with Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (1-2 mol%).

  • Evacuate and backfill with Argon (3x).

  • Add degassed THF.

  • Add degassed aqueous K₂CO₃ solution.

  • Stir vigorously at Room Temperature first.

    • Expert Tip: Electron-poor bromides often couple at RT with XPhos. Heating is only necessary if the reaction is silent after 1 hour.

Frequently Asked Questions (FAQs)

Q1: My electron-poor bromide is reacting, but I'm getting homocoupling of the boronic acid. Why? A: This indicates the Oxidative Addition (OA) is fast, but Transmetallation (TM) is the bottleneck.

  • Explanation: The electron-poor Pd(II) intermediate is stable. If the boronic acid is not "activated" enough, it won't transfer. Meanwhile, oxygen leaks or Pd(II) accumulation causes the boronic acid to couple with itself.

  • Fix:

    • Increase the Boronic Acid equivalents to 1.5 or 2.0.

    • Switch to a Fluoride base (CsF) in Toluene. Fluoride activates the boronic acid more aggressively than carbonate, speeding up TM to match the fast OA.

Q2: Can I use Pd(PPh₃)₄ (Tetrakis) for these substrates? A: Avoid it if possible.

  • Reason: PPh₃ is not bulky. If your electron-poor bromide is a pyridine derivative, the pyridine will displace PPh₃ and kill the catalyst.

  • Reason 2: PPh₃ is prone to oxidation. Electron-poor bromides require a highly active cycle; "dead" ligand leads to Pd black formation rapidly. Use Pd(dppf)Cl₂ or XPhos-Pd-G4 instead.

Q3: Is the reaction sensitive to air? A: Yes, but specifically regarding the ligand. Electron-rich ligands (like SPhos/XPhos) required for these difficult couplings are air-sensitive.

  • Protocol: Do not weigh the catalyst in air if it is a free ligand + Pd source. Use a pre-formed precatalyst (e.g., XPhos Pd G2/G3/G4) which is bench-stable, then purge the system with Argon.

Q4: My product is an electron-deficient biaryl. Is it stable? A: Not always.

  • Risk: Highly electron-deficient biaryls can undergo base-catalyzed cleavage or hydrolysis during workup.

  • Fix: Quench the reaction with a buffer (Ammonium Chloride) rather than strong acid or base. Perform the extraction quickly and avoid prolonged exposure to silica gel (which is slightly acidic).

References

  • Kinetic Studies on Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

  • Ligand Effects (SPhos/XPhos): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Base-catalyzed protodeboronation of arylboronic acids and esters.[3]

  • PEPPSI Catalysts for Difficult Substrates: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Sterically Demanding Cross-Coupling Catalyst.

Sources

Optimization

Technical Support Center: Preventing Debromination Side Reactions During Reduction Steps

Welcome to the Technical Support Center for troubleshooting and preventing debromination side reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the unwanted l...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting and preventing debromination side reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the unwanted loss of bromine substituents during chemical reduction steps. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experimental design.

Section 1: Troubleshooting Guides

This section addresses specific, common issues encountered during reduction reactions involving brominated compounds. Each guide follows a "Problem-Solution" format, detailing the probable causes and offering step-by-step remedies.

Guide 1: Unwanted Debromination During Catalytic Hydrogenation of a Nitroarene

Problem: You are attempting to reduce an aromatic nitro group to an amine on a substrate containing a bromo substituent (e.g., 4-bromo-2-nitrobenzoic acid), but you are observing significant formation of the debrominated aniline byproduct.

Root Cause Analysis: Catalytic hydrogenation, especially with palladium on carbon (Pd/C), is notorious for causing hydrodehalogenation.[1] The palladium surface can readily facilitate the cleavage of the C-Br bond, which is weaker than a C-Cl bond.[2][3] This side reaction, known as hydrogenolysis, competes with the desired nitro group reduction. The rate of this undesired reaction is influenced by the catalyst, solvent, hydrogen pressure, and additives.

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Caption: Troubleshooting workflow for debromination during nitro group reduction.

Experimental Protocol: Selective Nitro Group Reduction using Raney Nickel

  • Vessel Preparation: To a suitable reaction vessel, add the brominated nitroarene (1.0 eq).

  • Catalyst Addition: Under a nitrogen or argon atmosphere, carefully add Raney Nickel (approx. 5-10% by weight relative to the substrate). Safety Note: Raney Nickel is pyrophoric and should be handled with care.

  • Solvent Addition: Add an appropriate solvent such as ethanol or methanol.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (start with low pressure, e.g., 1-3 atm) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry completely as it can ignite. Rinse the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods (e.g., column chromatography, recrystallization).

ParameterPd/C (High Debromination Risk)Raney Nickel (Lower Debromination Risk)
Catalyst 5-10 mol% Pd/C5-10 wt% Raney Ni
Solvent Methanol, EthanolMethanol, Ethanol
Temperature Room TemperatureRoom Temperature
Pressure 1-5 atm H₂1-3 atm H₂
Outcome Potential for significant debrominationGenerally preserves C-Br bond
Guide 2: Debromination When Using Hydride Reducing Agents (NaBH₄, LiAlH₄)

Problem: You are using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce a ketone or ester, but the aryl bromide in your molecule is also being reduced.

Root Cause Analysis: While NaBH₄ is generally considered chemoselective for aldehydes and ketones, it can reduce alkyl halides, especially in polar aprotic solvents like DMSO.[4] The reduction of aryl halides with NaBH₄ is less common but can occur under forcing conditions or with specific catalysts.[5] Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can reduce alkyl halides to alkanes.[6][7] Its reactivity towards aryl halides is lower, but debromination can still be a significant side reaction, particularly at elevated temperatures.

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Caption: Decision tree for mitigating debromination with hydride reagents.

Experimental Protocol: Ketone Reduction with NaBH₄ in Methanol

  • Setup: Dissolve the brominated ketone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution. Note: Hydrogen gas evolution will occur.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. Let the reaction warm to room temperature if the reaction is sluggish.

  • Quenching: Once the starting material is consumed, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or water to quench the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude alcohol.

  • Purification: Purify the product as necessary.

ReagentTypical SubstratesConditions to Avoid Debromination
NaBH₄ Aldehydes, KetonesUse protic solvents (MeOH, EtOH); Low temperatures (0 °C to RT); Avoid polar aprotic solvents (DMSO)
LiAlH₄ Esters, Amides, Carboxylic AcidsLow temperatures (-78 °C to 0 °C); Inverse addition; Anhydrous ether or THF as solvent

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm performing a Suzuki coupling on a bromo-indole, and I'm seeing debromination. What is the most effective way to prevent this?

A1: The most effective strategy is to protect the indole nitrogen.[8] The acidic N-H proton can interfere with the catalytic cycle. Protecting groups like tert-Butoxycarbonyl (Boc) or (2-(Trimethylsilyl)ethoxy)methyl (SEM) prevent the deprotonation of the indole nitrogen, which in turn helps to stabilize the C-Br bond and leads to cleaner coupling reactions.[8]

Q2: Are there any metal-free methods to reduce a nitro group on a brominated aromatic ring to avoid debromination?

A2: Yes, metal-free methods can be an excellent option. One such method involves the use of tetrahydroxydiboron with an organocatalyst like 4,4'-bipyridine. This system can achieve rapid and highly chemoselective reduction of aromatic nitro groups without affecting aryl halides.[1]

Q3: How does the choice of base influence debromination in palladium-catalyzed cross-coupling reactions?

A3: The base plays a critical role. Strong bases, especially in the presence of protic solvents or impurities, can promote the formation of palladium-hydride species, which are key intermediates in the hydrodehalogenation pathway.[9][10] Opting for weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) over strong bases like sodium hydroxide (NaOH) can often minimize debromination.[10]

Q4: Can transfer hydrogenation be used to selectively reduce a nitro group in the presence of a bromine atom?

A4: Yes, catalytic transfer hydrogenation is a very effective technique for this transformation. Using a hydrogen donor like ammonium formate or formic acid with a palladium catalyst can selectively reduce the nitro group.[11][12] The conditions are generally milder than high-pressure hydrogenation, which helps to preserve the C-Br bond.[11] However, careful optimization is still recommended.

Q5: I have a molecule with both a bromo and a chloro substituent. Can I selectively remove the bromine?

A5: Yes, selective reduction is possible due to the difference in bond strength (C-Br is weaker than C-Cl). Catalytic hydrogenation under neutral conditions with a palladium catalyst will preferentially reduce the bromo group while leaving the chloro group intact.[2][3] The reaction requires less catalyst and milder conditions compared to what would be needed for dechlorination.[2]

References

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11776-11778. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(19), 11957-11965. [Link]

  • Suzuka, T., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 20(6), 9846-9857. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Tashiro, M., & Fukata, G. (1976). Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. The Journal of Organic Chemistry, 41(15), 2632-2635. [Link]

  • Lipshutz, B. H., et al. (2011). Reductions of aryl bromides in water at room temperature. Organic Letters, 13(15), 3892-3895. [Link]

  • ResearchGate. (n.d.). An initially proposed mechanism for the reduction of aryl halides to arenes. ResearchGate. [Link]

  • Cuevas-Chávez, C. A., & Zacarías-Lara, J. L. (2021). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ChemistrySelect, 6(34), 8969-8987. [Link]

  • Oreate AI. (2026, January 20). Unpacking the Sodium Borohydride Reduction Mechanism. Oreate AI Blog. [Link]

  • Maji, B. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane. Angewandte Chemie International Edition, 56(44), 13843-13847. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Sajiki, H., & Monguchi, Y. (2008). Catalytic Hydrodehalogenation Reactions. In Comprehensive Organic Synthesis II (pp. 439-472). Elsevier. [Link]

  • Sharma, R. K., et al. (2024). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. [Link]

  • Liu, Y., et al. (2025, December 12). Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. Environmental Science & Technology. [Link]

  • Rutgers, The State University of New Jersey. (n.d.). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Rutgers Research Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2021). Selective reduction of nitroarenes via non-contact hydrogenation. eScholarship, University of California. [Link]

  • Reddy, V. P., et al. (2012). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hydrogen-Transfer Conditions. Organic Letters, 14(15), 3892-3895. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • Zhang, Y., et al. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Sustainable Energy & Fuels. [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Le-Ho, B., et al. (2021, March 27). A green approach for the reduction of representative aryl functional groups using palladium ecocatalysts. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(7), 675-681. [Link]

  • ACS Publications. (2024, March 1). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. [Link]

  • Lakshminarayana, B., et al. (2022, May 2). Switching of support materials for the hydrogenation of nitroarenes: A review. Journal of the Indian Chemical Society, 99(5), 100424. [Link]

  • ACS Publications. (2025, December 12). Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. Environmental Science & Technology. [Link]

  • ResearchGate. (n.d.). Variation of the aryl bromide. Reactions were performed under the... ResearchGate. [Link]

  • Wikipedia. (n.d.). Sodium borohydride. Wikipedia. [Link]

  • Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides. Chemistry LibreTexts. [Link]

  • Safrole. (n.d.). Lithium Aluminium Hydride Properties, Reactions and Applications. Safrole. [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge Department of Chemistry. [Link]

  • Ocean of knowledge. (2015, September 25). NaBH4 sodium boro hydride Reduction Reagent in organic synthesis [Video]. YouTube. [Link]

  • Reddit. (2022, August 22). What's the mechanism of demercuration using NaBH4? r/OrganicChemistry. [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Wikipedia. [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). EP0593251A1 - Process for the catalytic debromination of halogenated monocyclic aromatic compounds.
  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link]

  • ACS Publications. (n.d.). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2,6-Disubstituted Benzyl Alcohol Reactions

Ticket Subject: Troubleshooting Low Reactivity & Side Reactions in 2,6-Disubstituted Benzyl Alcohols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Triage & Diagnostic: Identif...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Low Reactivity & Side Reactions in 2,6-Disubstituted Benzyl Alcohols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Triage & Diagnostic: Identify Your Substrate Class

Before attempting any protocol, you must categorize your substrate. The 2,6-disubstitution pattern creates a "steric fortress" around the benzylic carbon, effectively shutting down standard SN2 pathways. Your success depends entirely on managing the electronic nature of these substituents.

Diagnostic Workflow

Use the following decision tree to select the correct experimental module.

G Start Substrate Analysis: 2,6-Disubstituted Benzyl Alcohol SubstType Electronic Nature of 2,6-Substituents? Start->SubstType ElecRich Electron-Rich / Neutral (e.g., -Me, -OMe, -Ph) SubstType->ElecRich Donating Groups ElecPoor Electron-Deficient (e.g., -Cl, -F, -CF3) SubstType->ElecPoor Withdrawing Groups PathA Pathway A: S_N1 Dominant Risk: Polymerization/Friedel-Crafts ElecRich->PathA PathB Pathway B: 'Dead' Zone (No S_N1 or S_N2) ElecPoor->PathB SolA Solution: Mild Lewis Acid (Bi(OTf)3 or TCT/DMSO) PathA->SolA SolB Solution: Activation Required (TCT/DMSO or Radical Halogenation) PathB->SolB

Figure 1: Strategic decision tree for selecting reaction conditions based on the electronic influence of ortho-substituents.

Module 1: The "Impossible" Substitution (Electron-Deficient Substrates)

Scenario: You are trying to convert 2,6-dichlorobenzyl alcohol (or similar) to a halide or ether. The Problem:

  • SN2 is blocked: The ortho-chlorines physically prevent backside attack.

  • SN1 is destabilized: The electron-withdrawing induction from the halogens destabilizes the carbocation intermediate, preventing ionization.

  • Result: The reaction stalls or requires temperatures that degrade the substrate.

Solution: The TCT/DMSO Protocol (Chemoselective Activation)

Standard reagents like SOCl₂ often fail or require forcing conditions that lead to decomposition. The use of 2,4,6-Trichloro-1,3,5-triazine (TCT, Cyanuric Chloride) activated by DMSO is the industry standard for these "hard cases." It operates under neutral conditions and bypasses the need for a naked carbocation.

Why it works: DMSO attacks TCT to form a reactive sulfonium species (Vilsmeier-Haack type). This species activates the bulky alcohol oxygen without requiring a backside attack initially. The subsequent substitution is intramolecular or proceeds via a tight ion pair, mitigating steric penalties.

Protocol: Conversion to Alkyl Chloride

  • Activation: In a dry flask under N₂, dissolve TCT (1.0 equiv) in anhydrous DCM.

  • Catalyst Formation: Add DMSO (1.0 equiv) dropwise at 0°C. Stir for 15 minutes to form the active sulfonium species (white suspension).

  • Substrate Addition: Add the 2,6-disubstituted benzyl alcohol (1.0 equiv) dissolved in minimal DCM.

  • Reaction: Stir at room temperature . Unlike SOCl₂, reflux is rarely needed. Monitor by TLC (usually complete in <1 hour).

  • Workup: Quench with water. The byproduct is cyanuric acid (water-soluble/precipitate), making purification simple.

Quantitative Comparison of Methods

Method Reagent Mechanism Yield (2,6-Cl₂) Notes
Standard SOCl₂ / Reflux SNi / Ion Pair 45-60% Slow, harsh, often requires pyridine.
Appel PPh₃ / CCl₄ SN2-like <20% Fails due to steric block of PPh₃ attack.

| Recommended | TCT / DMSO | Activated Sulfonium | 92-95% | Fast, neutral, high yield. |

Module 2: Handling Electron-Rich Substrates (2,6-Dimethyl)

Scenario: You are reacting 2,6-dimethylbenzyl alcohol . The Problem: The carbocation is too stable.

  • Issue: Upon protonation, water leaves immediately, forming a stable cation that reacts with anything nearby (solvent, another alcohol molecule), leading to dimerization (ether formation) or polymerization (Friedel-Crafts self-alkylation).

Solution: Bismuth(III) Triflate Catalysis

To control the reactivity, avoid strong Brønsted acids (H₂SO₄, HCl). Use a mild Lewis acid like Bi(OTf)₃ or FeCl₃ which coordinates to the oxygen, allowing for a controlled release of the leaving group only in the presence of the desired nucleophile.

FAQ: Why did my etherification turn into a polymer?

  • Cause: You likely used a strong acid (pTsOH) in a concentrated solution. The 2,6-dimethylbenzyl cation attacked the aromatic ring of another starting molecule.

  • Fix: Use High Dilution (0.05 M) and switch to Bi(OTf)₃ (1-5 mol%) . This favors the reaction with the nucleophile (e.g., methanol) over self-alkylation.

Module 3: Oxidation of Sterically Crowded Alcohols

Scenario: Converting 2,6-disubstituted benzyl alcohol to the aldehyde. The Problem: Bulky oxidants (like Dess-Martin Periodinane) may struggle to approach the hydroxyl group due to the ortho-substituents.

Recommended Protocol: Swern Oxidation

Despite the steric bulk, Swern oxidation remains the most reliable method because the active species (chlorodimethylsulfonium chloride) is relatively small compared to metal-oxo complexes or hypervalent iodine reagents.

Critical Troubleshooting for Swern:

  • Temperature Control: You must maintain -78°C during the addition of the alcohol. If the temperature rises, the activated DMSO decomposes to Pummerer products before reacting with the hindered alcohol.

  • Base Selection: Use Diisopropylethylamine (DIPEA) instead of Triethylamine (TEA). The extra bulk of DIPEA prevents it from acting as a nucleophile but makes it strong enough to perform the elimination step in the crowded environment.

Alternative: TPAP/NMO If you want to avoid the stench of Swern, Tetrapropylammonium perruthenate (TPAP) is excellent.

  • Mechanism: The ruthenium species is small and works catalytically.

  • Note: Add 4Å molecular sieves. Water inhibits the catalyst, and hindered alcohols react slower, giving water more time to deactivate the system.

Module 4: The "Nuclear Option" (Friedel-Crafts)

Scenario: You want to form a C-C bond (e.g., attach the benzyl group to an arene) but the substitution reactions (Alcohol -> Halide -> Coupling) are failing.

Strategy: Skip the halide intermediate entirely. 2,6-disubstituted benzyl alcohols are perfect electrophiles for direct Friedel-Crafts alkylation because they can form cations (or chelated intermediates) that are sterically shielded from nucleophilic attack but sufficiently reactive toward π-systems.

Protocol: Direct Dehydrative Coupling

  • Reagents: Substrate + Arene (Nucleophile) + Hf(OTf)₄ or Bi(OTf)₃ (5 mol%).

  • Solvent: Nitromethane (stabilizes the cation intermediate) or 1,2-DCE.

  • Temperature: 50-80°C.

  • Outcome: The Lewis acid complexes with the OH, turning it into a leaving group (H₂O-LA). The arene attacks the benzylic position. This works even for 2,6-dichlorobenzyl alcohol because the Lewis acid forces ionization.

References

  • TCT/DMSO Activation (General Protocol & Mechanism)

    • Sun, L., et al. "Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide."[1] Synthesis, 2008.[1][2][3]

  • Swern Oxidation of Hindered Alcohols

    • Omura, K., Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 1978.
  • Lewis Acid Catalysis (Bi(OTf)3)

    • Rueping, M., et al. "Bismuth(III) Triflate Catalyzed Direct Benzylation of Arenes and Heteroarenes." Synlett, 2006.
    • (Contextual reference for catalytic cycles).

  • Friedel-Crafts with Electron-Deficient Alcohols

    • "Friedel–Crafts alkylation using electron‐deficient benzylic alcohols.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹⁹F NMR Chemical Shift of 2-Methoxy-6-Fluorophenyl Derivatives

This guide provides an in-depth analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts observed for 2-methoxy-6-fluorophenyl derivatives. Designed for researchers, medicinal chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts observed for 2-methoxy-6-fluorophenyl derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the fundamental principles governing these shifts, offers comparative data, and presents robust experimental protocols for accurate data acquisition. By understanding the nuanced interplay of electronic, steric, and solvent effects, researchers can leverage ¹⁹F NMR as a powerful tool for structural elucidation, reaction monitoring, and probing molecular interactions.

The Unique Position of ¹⁹F NMR in Modern Chemistry

The fluorine-19 nucleus is an exceptional probe for NMR spectroscopy. Its 100% natural abundance, spin of ½, and high gyromagnetic ratio grant it a sensitivity that rivals that of proton (¹H) NMR.[1][2] What truly sets ¹⁹F NMR apart is its vast chemical shift dispersion, which can span over 800 ppm, significantly reducing signal overlap and making it exquisitely sensitive to the local electronic environment.[1][3] In the context of drug discovery, where fluorine is a common bioisostere, ¹⁹F NMR has become an indispensable tool. Since fluorine is virtually absent in biological systems, it provides a clean, background-free window for monitoring ligand-protein interactions, performing fragment-based screening, and assessing drug metabolism.[3][4][5][6]

Analyzing the 2-Methoxy-6-Fluorophenyl Moiety

The 2-methoxy-6-fluorophenyl scaffold presents a fascinating case study due to the intramolecular interactions between the ortho-positioned methoxy and fluoro substituents. The ¹⁹F chemical shift in these derivatives is not governed by a single factor but is a composite result of several competing influences.

The Dominance of Electronic Effects

The chemical shift of the fluorine atom is primarily dictated by the electron density at the carbon to which it is attached.

  • Mesomeric (Resonance) Effect : The methoxy group (-OCH₃) is a strong π-donor. Through resonance, it increases electron density at the ortho and para positions of the benzene ring. This increased electron density shields the fluorine nucleus, typically causing an upfield shift (a more negative δ value) compared to fluorobenzene itself.

  • Inductive Effect : Both fluorine and the oxygen of the methoxy group are highly electronegative, exerting an electron-withdrawing inductive effect (-I). This effect deshields the nuclei in their vicinity. However, for substituents like methoxy, the mesomeric effect generally outweighs the inductive effect in determining the overall electron density on the ring.

The interplay between these effects is crucial. The net result is that the fluorine in a 2-fluoroanisole system is more shielded than in fluorobenzene.

Steric and Through-Space Interactions

The proximity of the methoxy group to the fluorine atom introduces steric and through-space effects that can significantly modulate the ¹⁹F chemical shift.

  • Through-Space J-Coupling : While not a direct influence on the chemical shift itself, through-space coupling (J_FF, J_HF) can be observed between spatially close nuclei, providing critical conformational information.[7][8] In 2-methoxy-6-fluorophenyl systems, coupling between the fluorine and the methoxy protons (⁴J_HF) can sometimes be resolved, confirming their proximity. The magnitude of through-space coupling is highly dependent on the distance and orientation between the coupled nuclei.[9]

  • Van der Waals and Steric Compression : Steric hindrance can force the methoxy group to adopt a specific conformation relative to the fluorine atom. This can distort the local electronic environment and perturb the ¹⁹F chemical shift. Predicting the exact impact of this distortion can be complex and often requires computational modeling.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent can influence the ¹⁹F chemical shift. Polar solvents can interact with the electron-rich aromatic system and the polar C-F and C-O bonds, leading to shifts of several ppm.[10] When comparing derivatives, it is imperative to use the same solvent and concentration to ensure that observed differences in chemical shifts are due to structural changes rather than solvent effects.

The diagram below illustrates the key factors influencing the ¹⁹F chemical shift in this specific chemical environment.

G cluster_0 Factors Influencing ¹⁹F Chemical Shift F_Shift ¹⁹F Chemical Shift (δ) Electronic Electronic Effects F_Shift->Electronic Steric Steric & Through-Space Effects F_Shift->Steric Solvent Solvent Effects F_Shift->Solvent Mesomeric Mesomeric (+M) -OCH₃ Group Electronic->Mesomeric Inductive Inductive (-I) -F, -OCH₃ Groups Electronic->Inductive Conformation Conformation & Torsion Angles Steric->Conformation TS_Coupling Through-Space Coupling Steric->TS_Coupling Polarity Solvent Polarity Solvent->Polarity

Caption: Key factors influencing the ¹⁹F chemical shift.

Comparative Analysis: Predicting Chemical Shift Trends

To illustrate how substituents can modulate the ¹⁹F chemical shift, we can compare a series of hypothetical 2-methoxy-6-fluorophenyl derivatives. The reference point is 2-fluoroanisole. The introduction of an additional substituent (R) at another position on the ring will alter the electronic environment of the fluorine atom.

Compound (R group at position 4)Nature of R GroupExpected Effect on Electron Density at C-FPredicted ¹⁹F Chemical Shift Trend (vs. 2-fluoroanisole)
-H (Reference: 2-fluoroanisole)--Reference δ
-NO₂ Strong Electron-WithdrawingDecreaseDownfield Shift (Less negative δ)
-CN Electron-WithdrawingDecreaseDownfield Shift (Less negative δ)
-CH₃ Weak Electron-DonatingIncreaseUpfield Shift (More negative δ)
-NH₂ Strong Electron-DonatingIncreaseUpfield Shift (More negative δ)

Causality Behind the Trends:

  • Electron-Withdrawing Groups (EWGs) like -NO₂ and -CN at the para-position (position 4) pull electron density away from the entire aromatic ring through both strong inductive (-I) and mesomeric (-M) effects. This deshields the fluorine nucleus, causing its resonance to shift downfield to a less negative (or more positive) value.

  • Electron-Donating Groups (EDGs) like -CH₃ and -NH₂ push electron density into the ring. This increases the shielding experienced by the fluorine nucleus, causing its resonance to shift upfield to a more negative value.

While these trends provide a solid framework, precise chemical shift prediction often requires computational approaches, such as Density Functional Theory (DFT) calculations, which can be benchmarked against experimental data.[11][12]

Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Data

Trustworthy and comparable data relies on a meticulously executed and self-validating experimental protocol. The following steps provide a robust methodology for analyzing 2-methoxy-6-fluorophenyl derivatives.

Sample Preparation
  • Compound Purity : Ensure the analyte is of high purity (>95%) to avoid signals from fluorinated impurities.

  • Solvent Selection : Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a high-quality deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be consistent across all comparative experiments.

  • Internal Reference : For precise chemical shift referencing, especially when comparing weak binding events, an internal standard is recommended.[6] A common choice is trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or a sealed capillary containing CFCl₃ (δ = 0 ppm). Add a small, known quantity to the sample.

Spectrometer Setup & Calibration
  • Instrument : Use a modern NMR spectrometer, preferably with a cryoprobe for enhanced sensitivity.[13]

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching : Carefully tune and match the ¹⁹F channel of the probe to the correct frequency to ensure efficient power transfer and optimal signal-to-noise.

Data Acquisition
  • Pulse Sequence : Use a standard 1D ¹⁹F pulse-acquire sequence. To simplify spectra, ¹H decoupling (e.g., zgfhigqn on Bruker systems) can be applied to remove ¹H-¹⁹F couplings.[1]

  • Spectral Width : Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured.[1] The transmitter offset should be centered in the expected region of the aromatic fluorines (~ -100 to -140 ppm).

  • Acquisition Time (AQ) : Set an acquisition time of at least 1-2 seconds to ensure good digital resolution.

  • Relaxation Delay (D1) : This is a critical parameter for quantitative analysis. Set D1 to at least 5 times the longest T₁ relaxation time of the fluorine nuclei being studied (a value of 5-10 seconds is often a safe starting point).[1][14]

  • Number of Scans (NS) : Acquire a sufficient number of scans (e.g., 16 to 128) to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transform : Apply an exponential multiplication (line broadening of 0.3-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction : Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction algorithm.

  • Referencing : Calibrate the chemical shift scale by setting the internal reference signal to its known chemical shift value.

Application in Fragment-Based Drug Discovery (FBDD)

The sensitivity of the ¹⁹F chemical shift to the local environment makes it a premier tool for FBDD.[3][4] A fluorinated fragment, such as a derivative of 2-methoxy-6-fluorophenyl, can be screened against a biological target (e.g., a protein). A change in the ¹⁹F chemical shift or line broadening upon addition of the target is a direct indication of binding.

The following workflow illustrates a typical ¹⁹F NMR-based fragment screening campaign.

FBDD_Workflow cluster_workflow ¹⁹F NMR Fragment Screening Workflow Lib Fluorinated Fragment Library Screen Primary Screen: 1D ¹⁹F NMR (Fragment + Target) Lib->Screen Screening cocktails Analysis Analyze Δδ and/or Line Broadening Screen->Analysis Acquire spectra Hits Identify Initial Hits Analysis->Hits Binding observed? Validate Hit Validation: Titration & Kd Determination Hits->Validate Confirm binding Compete Competition Assay (with Spy Molecule) Validate->Compete Characterize binding site Develop Hit-to-Lead Development Compete->Develop Prioritize hits

Caption: A typical workflow for ¹⁹F NMR in fragment-based drug discovery.

In this process, a change in the ¹⁹F chemical shift of a 2-methoxy-6-fluorophenyl derivative upon binding to a protein provides invaluable information about the nature of the binding pocket. For example, a significant downfield shift could indicate that the fluorine atom has entered a more electropositive or sterically constrained environment within the protein.

Conclusion

The ¹⁹F NMR chemical shift of 2-methoxy-6-fluorophenyl derivatives is a sensitive and information-rich parameter governed by a delicate balance of electronic, steric, and environmental factors. By understanding these underlying principles and employing rigorous experimental methodologies, researchers can effectively use ¹⁹F NMR for detailed structural analysis and as a powerful screening tool in drug discovery. The insights gained from these simple 1D experiments can accelerate the identification and optimization of lead compounds, solidifying the role of ¹⁹F NMR as a cornerstone technique in modern chemical and pharmaceutical research.[15][16]

References

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI.
  • Application Notes and Protocols for 19F NMR Spectroscopy of Fluorin
  • Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH.
  • A beginner's guide to 19F NMR and its role in drug screening. SciSpace.
  • Introduction to 19F NMR in Modern Drug Development. Bruker.
  • Through-space (19)F-(19)F spin-spin coupling in ortho-fluoro Z-azobenzene. PubMed.
  • Exploring ¹⁹F NMR in Drug Development. News-Medical.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • Through-space (19) F-(19) F spin-spin coupling in ortho-fluoro Z-azobenzene.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. PMC.
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress.
  • Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • Revisiting NMR Through-Space J(FF) Spin-Spin Coupling Constants for Getting Insight into Proximate F---F Interactions.
  • A beginner's guide to 19F NMR and its role in drug screening. Canadian Science Publishing.
  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimiz
  • Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions.

Sources

Comparative

A Researcher's Guide to the O-H Stretching Vibration in Benzyl Alcohol: An Infrared Spectroscopy Perspective

For researchers, scientists, and professionals in drug development, the precise characterization of functional groups is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of functional groups is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to probe the vibrational modes of molecules. Among the most informative and diagnostically significant of these is the O-H stretching vibration, particularly in alcohols like benzyl alcohol.

This guide provides an in-depth comparison of the O-H stretching peaks in benzyl alcohol under various conditions. We will explore the underlying principles of why this peak shifts, how to interpret these changes, and provide a practical protocol for obtaining high-quality data. By understanding the nuances of the O-H stretch, researchers can gain valuable insights into molecular interactions and sample purity.

The Dynamic Nature of the Benzyl Alcohol O-H Stretch

The position and shape of the O-H stretching band in the IR spectrum of benzyl alcohol are highly sensitive to its molecular environment. This sensitivity is primarily due to hydrogen bonding, a non-covalent interaction where a hydrogen atom is shared between two electronegative atoms. In the case of benzyl alcohol, the hydroxyl proton can interact with the oxygen of a neighboring benzyl alcohol molecule (intermolecular) or, in specific conformations, with the π-electron system of its own aromatic ring (intramolecular).

These different bonding states result in distinct IR absorption peaks. A "free" or non-hydrogen-bonded hydroxyl group will vibrate at a higher frequency compared to a hydrogen-bonded one. This is because hydrogen bonding weakens the O-H bond, lowering the energy (and thus the wavenumber) required to excite its stretching vibration.

The following table summarizes the expected IR peak positions for the O-H stretch in benzyl alcohol under different conditions.

ConditionO-H Stretching Frequency (cm⁻¹)Peak CharacteristicsPredominant Interaction
Neat Liquid / Concentrated Solution~3400 - 3200[1][2]Broad, StrongIntermolecular Hydrogen Bonding
Dilute Solution (e.g., in CCl₄)~3635 - 3616[3]Sharp, WeakerFree O-H & Intramolecular H-Bonding
Gas Phase~3600[4]SharpPrimarily Free O-H

The broadness of the peak in concentrated samples is a direct consequence of the diverse array of hydrogen-bonded species present, each with a slightly different O-H bond strength and, therefore, a slightly different absorption frequency.[5][6]

Visualizing Hydrogen Bonding in Benzyl Alcohol

To better understand the molecular interactions influencing the O-H stretch, we can visualize the different states of benzyl alcohol. The following diagram illustrates the free hydroxyl group, intermolecular hydrogen bonding between two benzyl alcohol molecules, and the potential for intramolecular hydrogen bonding between the O-H group and the phenyl ring.

G cluster_0 Free O-H cluster_1 Intermolecular H-Bonding cluster_2 Intramolecular H-Bonding a Benzyl Alcohol (Free) b Benzyl Alcohol c Benzyl Alcohol b->c H-Bond d Benzyl Alcohol (Gauche Conformer) e π-cloud d->e O-H···π

Caption: Hydrogen bonding states of benzyl alcohol.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum of Benzyl Alcohol

The choice of sample preparation is critical for obtaining meaningful data on the O-H stretch. Here, we outline a standard procedure for analysis using a Fourier-Transform Infrared (FTIR) spectrometer.

Objective: To observe the difference in the O-H stretching frequency of benzyl alcohol in its neat form and in a dilute solution.

Materials:

  • FTIR Spectrometer with a clean, dry sample compartment.

  • Benzyl alcohol (reagent grade or higher).

  • Carbon tetrachloride (CCl₄) or other suitable non-polar, aprotic solvent.

  • Liquid IR cells (e.g., NaCl or KBr plates for neat liquid; a matched pair of cells with a defined path length for solutions).

  • Volumetric flasks and pipettes.

  • Appropriate personal protective equipment (PPE).

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty and closed.

    • Acquire a background spectrum. This is a critical step to subtract the absorbance of atmospheric water and carbon dioxide, which have strong IR absorptions.

  • Neat Sample Analysis:

    • Place a single drop of neat benzyl alcohol between two salt plates.

    • Gently press the plates together to form a thin liquid film.

    • Place the salt plates in the sample holder within the spectrometer.

    • Acquire the IR spectrum.

  • Dilute Solution Preparation:

    • Prepare a dilute solution of benzyl alcohol in carbon tetrachloride (e.g., 1% v/v). The use of a non-polar solvent like CCl₄ minimizes solvent-solute interactions and allows for the observation of the free O-H stretch.[3][7]

    • Fill a liquid IR cell with the prepared solution.

    • Fill a matching reference cell with the pure solvent (CCl₄).

  • Dilute Solution Analysis:

    • Place the sample cell in the sample beam path and the reference cell in the reference beam path of the spectrometer.

    • Acquire the IR spectrum. The instrument will automatically subtract the spectrum of the solvent.

  • Data Analysis:

    • Process the acquired spectra to identify the peak position (in cm⁻¹) of the O-H stretching vibration for both the neat and dilute samples.

    • Note the difference in peak position and shape.

The following diagram illustrates this experimental workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR) cluster_analysis Data Analysis prep_neat Prepare Neat Sample (Liquid Film) acq_neat Acquire Neat Spectrum prep_neat->acq_neat prep_sol Prepare Dilute Solution (e.g., 1% in CCl4) acq_sol Acquire Solution Spectrum prep_sol->acq_sol acq_bg Acquire Background Spectrum acq_bg->acq_neat acq_bg->acq_sol analyze Compare O-H Peak Position and Shape acq_neat->analyze acq_sol->analyze

Caption: Experimental workflow for IR analysis.

Comparative Analysis: Benzyl Alcohol vs. Other Alcohols

To provide further context, it is useful to compare the O-H stretching frequency of benzyl alcohol with that of other common alcohols.

AlcoholStructureTypical O-H Stretch (Neat, cm⁻¹)Key Differentiating Factor
EthanolCH₃CH₂OH~3350Aliphatic alcohol, strong intermolecular H-bonding.
Benzyl AlcoholC₆H₅CH₂OH~3300[8]Aromatic ring allows for potential O-H···π intramolecular interactions.[9][10]
PhenolC₆H₅OH~3350The hydroxyl group is directly attached to the aromatic ring, influencing its acidity and hydrogen bonding strength.

The subtle differences in the O-H stretching frequencies between these alcohols arise from a combination of electronic and steric effects that influence the strength of their hydrogen bonds.

Conclusion

The O-H stretching vibration in the IR spectrum of benzyl alcohol is a powerful diagnostic tool. Its position and shape provide a clear indication of the hydrogen bonding environment, which can be correlated with the physical state and concentration of the sample. By understanding the principles outlined in this guide and employing a meticulous experimental approach, researchers can leverage IR spectroscopy to gain deeper insights into the molecular world, aiding in everything from quality control to the elucidation of complex chemical structures.

References

  • Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Canadian Science Publishing.
  • FTIR of benzyl alcohol functional group reveals: a) OH stretch around 3300 cm⁻¹ b) C=O s [Chemistry] - Gauth.
  • An infrared study of competitive intramolecular hydrogen bonding in a series of benzyl alcohols - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Structures of hydrogen-bonded clusters of benzyl alcohol with water investigated by infrared-ultraviolet double resonance spectroscopy in supersonic jet | The Journal of Chemical Physics | AIP Publishing.
  • Organic Chemistry On-Line.
  • FTIR study of hydrogen bonding between substituted benzyl alcohols and acrylic esters. Journal of Chemical Sciences.
  • Weak intramolecular and intermolecular hydrogen bonding of benzyl alcohol, 2-phenylethanol and 2-phenylethylamine in the adsorption on graphitized thermal carbon black. RSC Publishing.
  • Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan.
  • IR: alcohols. University of Calgary.
  • Figure 3. IR spectra in the n OH stretching regiono fA)benzylalcohols,...
  • Infrared Spectrometry - MSU chemistry.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • 13.4: Spectroscopy of Alcohols - Chemistry LibreTexts.

Sources

Validation

Comparative Guide: 4-Bromo-2-fluoro vs. 4-Bromo-2-methoxy-6-fluoro Phenyl Motifs

The following technical guide provides an in-depth comparison of the reactivity, physicochemical properties, and synthetic utility of 4-bromo-2-fluoro versus 4-bromo-2-methoxy-6-fluoro motifs. These scaffolds are ubiquit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of the reactivity, physicochemical properties, and synthetic utility of 4-bromo-2-fluoro versus 4-bromo-2-methoxy-6-fluoro motifs.

These scaffolds are ubiquitous in medicinal chemistry, particularly within the aniline (parent = NH₂) and benzaldehyde (parent = CHO) series. This guide focuses on the aniline scaffold as the primary case study, given its dominance in Buchwald-Hartwig couplings and amide synthesis, but the principles apply to the general aryl halide core.

Executive Summary: The "Remote vs. Local" Paradox

The transition from a 2-fluoro substitution pattern to a 2-methoxy-6-fluoro pattern introduces a distinct "Remote vs. Local" reactivity paradox:

  • Remote Reactivity (C4-Br): The steric environment around the bromine remains virtually unchanged (both positions ortho to the bromine are protons), but the electronic environment becomes significantly more electron-deficient due to the additive inductive withdrawing effects of the meta-substituents. This generally accelerates oxidative addition in metal-catalyzed cross-couplings.

  • Local Reactivity (C1-Parent): The steric environment at the functional handle (e.g., Aniline nitrogen) changes drastically. The addition of the 6-methoxy group creates a "steric gear," severely hindering reactions at the C1 position (e.g., amide coupling, nucleophilic attack) and often forcing the functional group out of planarity.

Feature4-Bromo-2-fluoroaniline (Compound A)4-Bromo-2-methoxy-6-fluoroaniline (Compound B)
C4-Br Electronics Moderately Electron Deficient (

)
Highly Electron Deficient (

)
C4-Br Sterics Unhindered (flanked by H, H)Unhindered (flanked by H, H)
C1-NH₂ Sterics Low (One ortho-F,

)
High (Ortho-F + Ortho-OMe,

)
Solubility (LogP) High LipophilicityImproved Solubility (Polar/H-bond acceptor)
Metabolic Stability Good (F blocks metabolism)Excellent (Blocks both ortho sites; OMe may be liability)

Structural & Electronic Analysis

Electronic Vectors (Hammett Analysis)

To predict reactivity at the Bromine (C4), we analyze the substituents located at the meta positions relative to C4.

  • Compound A (2-F): Fluorine is meta to Br.

    • 
       (Inductive Withdrawing).
      
    • Net Effect: Deactivates ring towards electrophiles; activates C-Br for oxidative addition.

  • Compound B (2-F, 6-OMe): Both F and OMe are meta to Br.

    • 
      .[1]
      
    • 
       (Inductive Withdrawing dominates over resonance from meta position).
      
    • Total

      
       at C4: 
      
      
      
      .
    • Net Effect: The C-Br bond in Compound B is more electron-deficient than in Compound A.

Visualization of Steric & Electronic Pressures

G cluster_0 Compound A: 4-Bromo-2-fluoro cluster_1 Compound B: 4-Bromo-2-methoxy-6-fluoro A_NH2 C1-NH2 (Nucleophile) A_F 2-Fluoro (Steric: Small) A_NH2->A_F Minor Clash A_Br C4-Bromine (Electrophile) A_F->A_Br Inductive (-I) B_NH2 C1-NH2 (Nucleophile) B_F 2-Fluoro B_NH2->B_F Clash B_OMe 6-Methoxy (Steric: Large) B_NH2->B_OMe MAJOR CLASH (Twisted NH2) B_Br C4-Bromine (Activated) B_F->B_Br -I Effect B_OMe->B_Br -I Effect (Meta)

Caption: Structural logic showing the remote electronic activation of Br (C4) versus the local steric blockade at NH₂ (C1).

Reactivity Profile & Experimental Guidelines

Reaction Type A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Target Site: C4-Bromine.

  • Reactivity Prediction: Compound B (2-F, 6-OMe) reacts FASTER in the oxidative addition step due to lower electron density at C4.

  • Nuance: While oxidative addition is faster, the solubility of Compound B is often better in polar solvents (THF/Water mixes), which can improve overall yield.

  • Catalyst Selection:

    • Since the steric bulk is far from the bromine, standard catalysts (e.g., Pd(dppf)Cl₂ , Pd(PPh₃)₄ ) work well for both.

    • Warning: If coupling with a bulky boronic acid, the product (a 3,5-disubstituted biaryl) might suffer from atropisomerism, but the reaction rate itself is high.

Standard Protocol (Suzuki Coupling)
  • Reagents: Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(dppf)Cl₂ (3 mol%).

  • Solvent: Dioxane/Water (4:1).

  • Conditions: Degas, heat to 80°C for 4-12 hours.

  • Observation: Compound B typically reaches full conversion 20-30% faster than Compound A due to electronic activation.

Reaction Type B: Functionalization of the Parent Group

Target Site: C1-NH₂ (Aniline) or C1-CHO (Benzaldehyde).

  • Reactivity Prediction: Compound B (2-F, 6-OMe) is SIGNIFICANTLY SLOWER.

  • Mechanism: The 6-methoxy group creates a "picket fence" effect.

    • Amide Coupling: The nitrogen lone pair is less accessible. Standard HATU/DIEA conditions often fail or stall.

    • Reductive Amination (Benzaldehyde): Formation of the imine intermediate is rate-limiting due to steric hindrance preventing nucleophilic attack on the carbonyl.

Optimized Protocol for Sterically Hindered Anilines (Compound B)

Standard coupling reagents (EDC, HATU) often result in low yields (<40%). Use acid chloride activation or highly reactive coupling agents.

  • Activation: Convert carboxylic acid partner to Acid Chloride (SOCl₂, cat. DMF) or use Ghosez's Reagent .

  • Coupling:

    • Solvent: DCM or Pyridine.

    • Base: Pyridine (acts as solvent/base) or 2,6-Lutidine (less steric clash).

    • Catalyst: DMAP (10-20 mol%) is critical to act as a nucleophilic shuttle.

  • Temperature: Heat to 40-60°C may be required (unlike Compound A, which reacts at RT).

Physicochemical & DMPK Implications

For drug development, the switch from 2-F to 2-F-6-OMe is often a strategic "tweak" to fix DMPK issues.

PropertyEffect of adding 6-MethoxyBenefit/Risk
LogP (Lipophilicity) Decreases (More Polar)Benefit: Improves aqueous solubility and lowers non-specific binding.
Solubility IncreasesBenefit: The "Magic Methyl" effect disrupts crystal packing energy.
Metabolism (CYP450) Blocks Ortho-HydroxylationBenefit: Prevents formation of toxic quinone-imines. Risk: The OMe group itself can be demethylated (O-dealkylation).
Conformation Locks ConformationBenefit: Can force the parent group (e.g., amide) perpendicular to the ring, improving selectivity for certain protein pockets.

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Reactivity of Poly-substituted Anilines

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • The "Ortho Effect" in Medicinal Chemistry

    • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

  • Synthesis of 4-Bromo-2-fluoro-6-methoxyaniline

    • Sigma-Aldrich Product 1261216-27-6 Technical Data. Link

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for (4-Bromo-2-methoxy-6-fluorophenyl)methanol

This guide provides essential, immediate safety and logistical information for the handling of (4-Bromo-2-methoxy-6-fluorophenyl)methanol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of (4-Bromo-2-methoxy-6-fluorophenyl)methanol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally analogous brominated, fluorinated, and methoxylated phenylmethanols. This approach ensures a cautious and comprehensive framework for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Hazard Assessment and Core Principles

(4-Bromo-2-methoxy-6-fluorophenyl)methanol is a halogenated organic compound. Based on analogous compounds, it should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[1][2][3] The primary routes of exposure are inhalation of dust or vapors, skin contact, and eye contact.[4]

Core Safety Principle: In the absence of specific data, treat this compound with a high degree of caution. All handling should occur in a controlled laboratory environment with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of PPE is critical to mitigate the risks associated with handling (4-Bromo-2-methoxy-6-fluorophenyl)methanol. The following table outlines the recommended PPE, drawing from best practices for similar chemical structures.

Body Part Personal Protective Equipment (PPE) Specifications and Rationale
Eyes/Face Safety Goggles and Face ShieldWear tightly fitting chemical safety goggles that meet ANSI Z.87.1 standards.[5] A full face shield is strongly recommended to protect against splashes, especially during solution preparation or transfers.[4][5]
Skin/Body Chemical-resistant Lab Coat or CoverallsA flame-resistant lab coat is mandatory. For procedures with a higher risk of splashes or spills, chemical-resistant coveralls should be worn.
Hands Chemical-resistant GlovesNitrile gloves are suitable for general handling. For prolonged contact or immersion, butyl rubber or neoprene gloves are recommended.[4] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.[6]
Respiratory NIOSH-approved RespiratorAll handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust. If there is a potential for aerosol generation or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a P95 particulate filter is required.[6]

Operational and Handling Plan: A Step-by-Step Workflow

A systematic approach to handling (4-Bromo-2-methoxy-6-fluorophenyl)methanol is essential for laboratory safety. The following workflow provides a procedural guide from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve in a Suitable Solvent handling_weigh->handling_dissolve handling_transfer Transfer Solution as Needed handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of (4-Bromo-2-methoxy-6-fluorophenyl)methanol.

Step-by-Step Handling Procedures:
  • Preparation:

    • Don PPE: Before entering the laboratory, put on all required PPE as detailed in the table above.

    • Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather Materials: Assemble all necessary equipment, including glassware, solvents, and waste containers, within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: Carefully weigh the solid (4-Bromo-2-methoxy-6-fluorophenyl)methanol in the fume hood. Avoid creating dust. Use a spatula for transfers and handle with care.

    • Dissolving: If preparing a solution, slowly add the compound to the solvent while stirring. Be mindful of any potential exothermic reactions.

    • Transfers: When transferring solutions, use a secondary container to prevent spills.

  • Cleanup:

    • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Waste Disposal: Dispose of all waste, including contaminated consumables, in the appropriate, clearly labeled hazardous waste containers.

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly with soap and water after handling is complete.[1][2]

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is crucial in the event of a spill or exposure.

Emergency Scenario Response Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][7] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Small Spill For a small spill of the solid, carefully sweep up the material to avoid generating dust and place it in a designated hazardous waste container.[6] Clean the spill area with a suitable solvent.
Large Spill Evacuate the area and prevent entry. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Segregation and Compliance

Proper waste disposal is a critical component of laboratory safety and environmental responsibility. (4-Bromo-2-methoxy-6-fluorophenyl)methanol is a halogenated organic compound and must be disposed of as hazardous waste.

Key Disposal Principles:

  • Segregation is Mandatory: Halogenated organic waste must be collected separately from non-halogenated waste.[8][9][10] Mixing these waste streams can interfere with disposal processes and significantly increase disposal costs.[8][9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[11]

  • Container Integrity: Use only approved, leak-proof containers with secure screw-top caps for liquid waste.[9]

  • Institutional Guidelines: Always follow your institution's specific chemical waste disposal procedures. Contact your EHS office for guidance.

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_waste_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Wipes, etc.) halogenated_container Halogenated Waste Container solid_waste->halogenated_container liquid_waste Liquid Residue and Solutions liquid_waste->halogenated_container ehs_pickup Arrange for EHS Pickup halogenated_container->ehs_pickup non_halogenated_container Non-Halogenated Waste Container

Caption: Waste disposal workflow for (4-Bromo-2-methoxy-6-fluorophenyl)methanol.

References

  • Capot Chemical. (2025, December 24). MSDS of (2,6-Dibromo-4-fluorophenyl)methanol. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]

  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Respirex International. (n.d.). PPE Solutions for Chemical Industries - Worker Health & Safety. Retrieved from [Link]

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromo-2-methoxy-6-fluorophenyl)methanol
Reactant of Route 2
Reactant of Route 2
(4-Bromo-2-methoxy-6-fluorophenyl)methanol
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